3-Bromo-2-(bromomethyl)-6-chloropyridine
Overview
Description
3-Bromo-2-(bromomethyl)-6-chloropyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a halogenated pyridine derivative. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Scientific Research Applications
3-Bromo-2-(bromomethyl)-6-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-6-chloropyridine typically involves the bromination of 2-(bromomethyl)-6-chloropyridine. This process can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(bromomethyl)-6-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(bromomethyl)-6-chloropyridine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions result in partially or fully dehalogenated pyridine compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 2-Bromo-6-chloropyridine
- 3-Bromo-2-chloropyridine
- 2-(Bromomethyl)-6-chloropyridine
Comparison: 3-Bromo-2-(bromomethyl)-6-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo multiple types of reactions and its applications in diverse fields.
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-6-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDJOOQGUUJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631545 | |
Record name | 3-Bromo-2-(bromomethyl)-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
547756-20-7 | |
Record name | 3-Bromo-2-(bromomethyl)-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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